beta-Santonin

Description

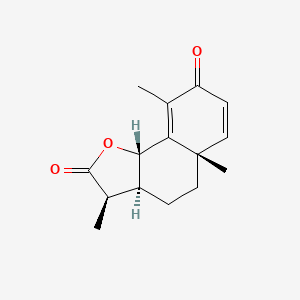

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.3 g/mol |

IUPAC Name |

(3R,3aS,5aS,9bS)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione |

InChI |

InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8-,10+,13+,15+/m1/s1 |

InChI Key |

XJHDMGJURBVLLE-OMSPQPPYSA-N |

SMILES |

CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C |

Isomeric SMILES |

C[C@@H]1[C@@H]2CC[C@]3(C=CC(=O)C(=C3[C@H]2OC1=O)C)C |

Canonical SMILES |

CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C |

Origin of Product |

United States |

Advanced Chemical Synthesis and Derivatization Strategies for Beta Santonin Analogues

Total Synthetic Approaches to Santonin (B1680769) and its Stereoisomers

The total synthesis of santonin and its stereoisomers, including beta-santonin, represents a significant challenge in organic chemistry due to the molecule's complex polycyclic structure and multiple stereocenters. Early efforts in this area laid the groundwork for modern synthetic strategies. A notable total synthesis of santonin was reported by Abe and colleagues, which established a key route to the santonin framework. acs.org

More recent synthetic endeavors have focused on creating various stereoisomers, which are crucial for understanding structure-activity relationships. The synthesis of all eight stereoisomers of eudesm-4-ene-12,6α-olide, a core structure related to santonin, has been achieved, providing access to a wide range of santonin-like molecules. rug.nl These total syntheses often employ strategic bond formations and stereocontrolled reactions to construct the characteristic decalin ring system and the γ-lactone moiety. For instance, a synthesis of tetrahydrosaussurea lactone, a related sesquiterpenoid, was accomplished starting from santonin, confirming its structure and absolute configuration. capes.gov.br

The development of concise and efficient total syntheses remains an active area of research. A bioinspired approach was recently used for the total synthesis of the caged sesquiterpenoids, artatrovirenols A and B, starting from α-santonin. nih.gov This synthesis featured a key photo-induced santonin rearrangement to construct a crucial tricyclic precursor. nih.gov Such innovative strategies not only provide access to rare or novel santonin analogues but also offer insights into their potential biosynthetic pathways.

Semisynthetic Modifications and Structural Diversification of Santonin Derivatives

Given the availability of α-santonin from natural sources like Artemisia species, semisynthesis has emerged as a practical and widely explored approach to generate a diverse library of santonin derivatives. koreascience.krijarse.com These modifications target various reactive sites within the santonin molecule, allowing for the introduction of new functional groups and the alteration of the core scaffold.

Nucleophilic Addition Reactions and Regioselective Functionalization

The santonin structure presents several sites amenable to nucleophilic attack, particularly the α,β-unsaturated ketone in ring A and the α-methylene-γ-lactone moiety. The reactivity of these sites can be exploited to introduce a variety of substituents.

Recent studies have explored the regioselective nucleophilic addition of amines and alcohols to α-santonin for the first time, leading to the synthesis of novel santoninamine salts. researchgate.net The conditions of these reactions can be tuned to control the outcome. For example, the reaction of santonin with hydroxylamine (B1172632) under nearly neutral conditions yields different products than under strongly alkaline conditions. researchgate.net

The α-methylene-γ-lactone is a key pharmacophore in many biologically active sesquiterpene lactones and is susceptible to Michael-type addition reactions with thiols. nih.gov This reactivity has been utilized to create santonin adducts. Furthermore, late-stage functionalization of santonin derivatives has been achieved through regioselective C(sp3)–H amidation and trifluoromethylthiolation of ketoxime derivatives, demonstrating the versatility of modern synthetic methods in modifying complex natural products. researchgate.netacs.org Fungal hydroxylation has also been employed as a regioselective and stereoselective method to introduce hydroxyl groups at non-activated carbon positions, as demonstrated by the transformation of (-)-α-santonin to 8β-hydroxy-α-santonin by Cunninghamella spp. dovepress.comdovepress.com

Ring Transformations and Photoinduced Rearrangement Studies of Santonin Derivatives

The santonin framework can undergo fascinating and useful transformations, particularly through photochemical reactions. The photoinduced rearrangement of α-santonin is a classic and well-studied reaction in organic photochemistry. researchgate.netacs.org Irradiation of α-santonin with UV light can lead to the formation of various rearranged products, such as lumisantonin (B1204521) and photosantonic acid. researchgate.netresearchgate.net The specific products formed are dependent on the reaction conditions, including the solvent. researchgate.net Theoretical studies have provided insights into the mechanism of these rearrangements, identifying the involvement of excited states and different possible reaction pathways. researchgate.net

These photochemical transformations have been harnessed to synthesize novel derivatives. For example, the photochemical reaction of a santonin derivative led to the formation of 11,13-dehydrolumisantonin. researchgate.net Interestingly, the presence of amines can reroute the photoinduced rearrangement pathways of santonin, leading to unprecedented fused-ring products. nih.gov Beyond photochemical methods, acid-mediated dienone–phenol rearrangements have been used to create a library of santonin-based analogues. acs.org Chemical transformations involving ring-opening of the lactone have also been reported, such as the conversion of α-santonin to arsantin (B1245975) and arsanin. jst.go.jp

Preparation of Novel this compound Derivatives (e.g., spiro-isoxazoline, triazole analogues, diacetoxy acetals)

The quest for santonin derivatives with improved biological profiles has led to the synthesis of a wide array of novel analogues, including spiro-isoxazolines, triazole-adducts, and diacetoxy acetals.

Spiro-isoxazoline and Spiro-isoxazolidine Derivatives: The introduction of a spiro-heterocyclic framework onto the santonin scaffold has been a successful strategy for generating new compounds. Spiro-isoxazoline and spiro-isoxazolidine derivatives have been synthesized via 1,3-dipolar cycloaddition reactions of nitrile oxides and nitrones with an exocyclic double bond introduced on the santonin molecule. researchgate.netnih.govrsc.orgrsc.org These reactions have been shown to be highly regioselective. nih.gov Theoretical studies using Molecular Electron Density Theory (MEDT) have been employed to understand the chemoselectivity, regioselectivity, and diastereofacial selectivity of these cycloaddition reactions. nih.govresearchgate.net Several of these spiro-derivatives have exhibited promising anticancer activity. mdpi.comencyclopedia.pub

Triazole Analogues: The use of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition reaction, has enabled the efficient synthesis of 1,2,3-triazole derivatives of santonin. ijarse.comresearchgate.netinnovareacademics.innih.goviust.ac.in This approach typically involves the reaction of a propargylated santonin derivative with various substituted aryl azides. researchgate.netinnovareacademics.in A number of these triazole analogues have demonstrated significant biological activity, including immunosuppressive effects. ijarse.cominnovareacademics.innih.gov

Diacetoxy Acetals and Other Derivatives: Other modifications have focused on altering the carbonyl and lactone functionalities. For instance, several diacetoxy acetal (B89532) analogues of santonin have been synthesized and evaluated for their ability to induce differentiation in leukemia cells. orcid.orgnih.gov The synthesis of C(6)-epimer derivatives of these diacetoxy acetals has also been reported. researchgate.net Additionally, the stereoselective synthesis of cis-condensed keto-eudesmane esters and ethylated santonin derivatives has been achieved through intramolecular rearrangements initiated by a base. chemistry.kz

The diverse array of synthetic and semisynthetic strategies applied to the santonin scaffold highlights the remarkable versatility of this natural product as a template for medicinal chemistry. The continued exploration of these methods will undoubtedly lead to the discovery of new this compound analogues with valuable therapeutic properties.

State of the Art Spectroscopic Analysis and Structural Elucidation of Beta Santonin

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to determine the precise molecular mass of beta-santonin. mdpi.comresearchgate.net This technique provides a highly accurate mass measurement, which allows for the determination of the molecular formula. mdpi.com For this compound (C₁₅H₁₈O₃), the expected monoisotopic mass is 246.1256 g/mol . nih.gov HR-ESI-MS can confirm this with high precision, typically within a few parts per million (ppm), providing strong evidence for the elemental composition. figshare.com

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation that involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. mdpi.comnih.govucdavis.edu In the context of this compound, a precursor ion corresponding to the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the molecule's structure. For instance, the fragmentation of related sesquiterpene lactones often involves characteristic losses of water (H₂O), carbon monoxide (CO), and other small neutral molecules, which can help to identify specific structural motifs within the molecule. mdpi.com The fragmentation pathway of santonin (B1680769) has been reported to initiate with the loss of a water molecule, followed by the loss of CO. mdpi.com Analysis of the MS/MS spectrum of this compound can reveal key structural features and help to differentiate it from its isomers. nih.govresearchgate.net

Table 2: Predicted HR-ESI-MS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 247.1329 |

| [M+Na]⁺ | 269.1148 |

| [M-H₂O+H]⁺ | 229.1223 |

Note: These are theoretical values. Experimental values would be compared to these for confirmation.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Characterization

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. uhcl.edusavemyexams.comstudymind.co.uk The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Key expected IR absorptions for this compound include:

γ-Lactone C=O stretch: A strong absorption band is expected in the region of 1790-1760 cm⁻¹, which is characteristic of a five-membered lactone ring. scispace.com

α,β-Unsaturated Ketone C=O stretch: Another strong absorption should appear in the range of 1690-1665 cm⁻¹, corresponding to the conjugated ketone. scispace.comlibretexts.org

C=C stretch: Absorptions for the carbon-carbon double bonds in the conjugated system are also expected. scispace.comlibretexts.org

C-H stretches: Bands corresponding to sp³ and sp² hybridized C-H bonds will be present. libretexts.org

Fingerprint Region: The region from 1500 to 700 cm⁻¹ will contain a complex pattern of bending vibrations unique to the molecule, serving as a "fingerprint" for identification. uhcl.edulibretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| γ-Lactone (C=O) | ~1785 |

| α,β-Unsaturated Ketone (C=O) | ~1680 |

| Alkene (C=C) | ~1600 |

| C-H (sp³) | 2950-2850 |

X-ray Crystallography for Definitive 3D Structure and Stereochemistry (e.g., 2-bromo-beta-santonin)

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound. For complex molecules like this compound, this technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous structural portrait. The stereochemistry of santonin and its isomers was definitively established through the X-ray analysis of their heavy-atom derivatives, such as 2-bromo-α-santonin and 2-bromo-beta-santonin. globalresearchonline.net The introduction of a heavy atom like bromine simplifies the phase problem in X-ray diffraction analysis, facilitating a complete and accurate structure solution.

The crystal structure of 2-bromo-beta-santonin was determined to be orthorhombic, belonging to the space group P2₁2₁2₁, with four molecules in the unit cell. rsc.org The detailed analysis revealed not only the conformation of the fused ring system but also precise intramolecular distances. For instance, the C(13)⋯C(6) and C(13)⋯C(8) intramolecular separations were found to be 3.17 Å and 3.07 Å, respectively. rsc.org These distances are notably smaller than those in the corresponding alpha-isomer, highlighting the subtle but significant conformational differences between the two diastereomers. rsc.org

Table 1: Crystallographic Data for 2-bromo-beta-santonin Derivative

| Parameter | 2-bromo-beta-santonin |

| Molecular Formula | C₁₅H₁₇BrO₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 7.50 Å, b = 12.43 Å, c = 15.41 Å |

| Molecules per Unit Cell (Z) | 4 |

| Final R-factor | 8.4% over 1389 reflections |

| Data sourced from J. Chem. Soc. B, 1966. rsc.org |

Chiroptical Methods (Circular Dichroism, CD) for Absolute Configuration

Chiroptical methods, particularly Electronic Circular Dichroism (ECD), are powerful spectroscopic techniques used to determine the absolute configuration of chiral molecules in solution. researchgate.netmtoz-biolabs.com These methods are based on the differential absorption of left and right circularly polarized light by a chiral molecule, which gives rise to a CD spectrum characterized by positive or negative bands known as Cotton effects. mpg.de For sesquiterpene lactones like this compound, ECD has been a historically significant tool for stereochemical analysis. researchgate.net

The CD spectrum of this compound is primarily influenced by the electronic transitions of its inherent chromophores: the α,β-unsaturated ketone (enone) in ring A and the α-methylene-γ-lactone ring. The sign and intensity of the Cotton effects associated with these chromophores are directly related to the surrounding stereochemistry.

Enone Chromophore: The n→π* and π→π* electronic transitions of the conjugated enone system give rise to characteristic Cotton effects. The helicity rules and sector rules for α,β-unsaturated ketones can be applied to correlate the sign of these effects with the chirality of the A/B ring junction and the conformation of ring A. acs.org

Lactone Chromophore: The α-methylene-γ-lactone moiety also has a characteristic n→π* transition. The sign of its corresponding Cotton effect has been correlated to whether the junction of the α-methylene-γ-lactone ring is cis or trans. researchgate.net

Modern approaches greatly enhance the reliability of these assignments by combining experimental CD spectra with quantum-chemical calculations. researchgate.netfrontiersin.org By using methods like time-dependent density functional theory (TD-DFT), it is possible to predict the theoretical CD spectrum for a given absolute configuration. mpg.deresearchgate.net A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer provides unambiguous confirmation of its absolute configuration. researchgate.net This combination of experimental measurement and theoretical prediction represents the state-of-the-art in assigning the absolute stereochemistry of complex natural products in solution. mdpi.com

Table 2: Principles of Circular Dichroism Analysis for this compound

| Chromophore | Electronic Transition | Wavelength Region (approx.) | Structural Information Derived |

| α,β-Unsaturated Ketone | n → π | ~320-350 nm | Helicity/conformation of the A/B ring system |

| α,β-Unsaturated Ketone | π → π | ~230-260 nm | Helicity/conformation of the A/B ring system |

| α-Methylene-γ-lactone | n → π* | ~210-230 nm | Stereochemistry of the lactone ring fusion |

| Note: Wavelength regions are approximate and can be influenced by solvent and molecular conformation. |

Computational Chemistry and Molecular Modeling of Beta Santonin

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. For sesquiterpene lactones such as santonin (B1680769), these calculations provide a detailed picture of the electron distribution and the energies of molecular orbitals, which are fundamental to understanding its chemical behavior.

A study on the related α-santonin, a stereoisomer of beta-santonin, utilized DFT calculations with the B3LYP functional and 6-31+G(d,p) and 6-311++G(d,p) basis sets to determine its optimized geometry and electronic properties. The calculated bond lengths and angles show good agreement with experimental data, validating the computational model. For instance, the C=O bond lengths are calculated to be slightly elongated, which is consistent with the presence of substitutions on the ring structure. The distortion in the hexagonal rings of the santonin scaffold is attributed to the presence of methyl and carbonyl groups.

Interactive Data Table: Calculated vs. Experimental Geometrical Parameters of α-Santonin

Data sourced from a DFT study on α-santonin, which is expected to have similar bond parameters to β-santonin due to their stereoisomeric relationship.

| Parameter | Bond/Angle | Calculated (B3LYP/6-31+G(d,p)) | Experimental |

| Bond Length (Å) | C1-C2 | 1.533 | 1.530 |

| C9-C11 | 1.343 | 1.338 | |

| C12-C13 | 1.492 | 1.489 | |

| C=O (Lactone) | 1.215 | 1.205 | |

| C=O (Ketone) | 1.231 | 1.221 | |

| Bond Angle (°) | C2–C1–O28 | 110.01 | 109.8 |

| C11–C12–C13 | 118.93 | 118.5 | |

| C1–C2–C3 | 101.54 | 101.9 |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For α-santonin, the HOMO-LUMO energy gap was calculated to be 5.23 eV, indicating a stable molecular structure. The distribution of these orbitals reveals that the HOMO is primarily located on the dienone moiety, suggesting this as the likely site for electrophilic attack, while the LUMO is distributed over the cyclohexadienone ring, indicating the probable region for nucleophilic attack.

Interactive Data Table: Frontier Molecular Orbital Energies of α-Santonin

| Molecular Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.31 |

| Energy Gap (ΔE) | 5.23 |

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. This method is invaluable in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.

A molecular docking study was conducted to investigate the anticancer potential of santonin by evaluating its interaction with several key proteins involved in cancer progression: Protein Kinase B (PKB), Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), and Procaspase 7. The study aimed to determine the binding affinity of santonin to these targets, which is quantified by the docking score (in kcal/mol), with a more negative value indicating a stronger binding interaction.

The results revealed that santonin exhibits favorable binding affinities for all three receptors, with the strongest interaction observed with Procaspase 7, suggesting that its anticancer activity may be mediated through the induction of apoptosis.

Interactive Data Table: Docking Scores of Santonin with Cancer-Related Protein Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) |

| Protein Kinase B (PKB) | 1O6K | -5.9 |

| VEGFR2 | 3VHE | -7.2 |

| Procaspase 7 | 1F1J | -8.6 |

Further analysis of the docking poses provides insights into the specific molecular interactions between santonin and the amino acid residues within the binding pocket of the target proteins. In the case of Protein Kinase B, santonin was found to form three hydrogen bonds with the amino acid residues Asn 88, Thr 90, and Arg 87. These interactions, along with other non-covalent interactions, stabilize the ligand-protein complex and are crucial for its inhibitory potential.

Interactive Data Table: Amino Acid Interactions of Santonin with Protein Kinase B

| Amino Acid Residue | Interaction Type |

| Asn 88 | Hydrogen Bond |

| Thr 90 | Hydrogen Bond |

| Arg 87 | Hydrogen Bond |

| Val 86 | van der Waals |

| Ala 186 | van der Waals |

| Tyr 229 | van der Waals |

| Ser 231 | van der Waals |

These findings highlight the utility of molecular docking in identifying the potential mechanisms of action for natural products like this compound and provide a rationale for further experimental validation.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable low-energy conformations that a molecule can adopt, while molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time.

While X-ray crystallography provides a static picture of a molecule's conformation in the crystalline state, molecular dynamics simulations can offer a more dynamic perspective of its behavior in a more biologically relevant environment, such as in solution. An MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water) and then calculating the forces between all atoms and their subsequent motions over a period of time, governed by the principles of classical mechanics.

Exploring the conformational landscape: MD simulations can explore a wider range of conformations than might be observed in a crystal structure, identifying different low-energy states and the energy barriers between them.

Understanding molecular flexibility: These simulations can reveal which parts of the this compound molecule are rigid and which are more flexible, which can be important for its binding to a target protein.

Analyzing solvent effects: MD simulations explicitly include solvent molecules, allowing for a detailed analysis of how interactions with the solvent influence the conformation and dynamics of this compound.

Simulating ligand-protein interactions: When a protein-ligand complex from a docking study is subjected to MD simulations, it can provide a more realistic view of the stability of the interaction and the key residues involved in binding over time.

In essence, a combination of conformational analysis through experimental methods or static computational models, and the dynamic insights from molecular dynamics simulations, provides a comprehensive understanding of the structural properties of this compound that underpin its chemical and biological behavior.

Biotransformation and Microbial Metabolism of Santonin Structures

Fungal and Bacterial Transformations of Santonin (B1680769) and Analogues

Current research on the biotransformation of beta-santonin has primarily centered on the use of plant cell suspension cultures rather than fungal or bacterial systems. A key study in this area involves the incubation of 6-beta-santonin with cell suspension cultures of Phytolacca acinosa. This process was undertaken to explore the potential of generating more valuable derivatives for further structural modification.

The incubation of 6-beta-santonin with P. acinosa cell cultures resulted in the conversion of the parent compound into five distinct products. This demonstrates the capability of the plant cell enzymes to recognize and metabolize the this compound scaffold. The goal of such biotransformations is to produce valuable intermediates that can be used for the synthesis of other compounds.

| Organism | Substrate | Number of Products | Reference |

|---|---|---|---|

| Phytolacca acinosa (cell suspension culture) | 6-beta-Santonin | 5 |

Regioselective and Stereoselective Biocatalytic Processes

The biotransformation of 6-beta-santonin by Phytolacca acinosa cell suspension cultures exhibits both regioselectivity and stereoselectivity. The enzymatic processes involved were capable of selectively reducing and hydroxylating the this compound molecule. These selective modifications are a hallmark of biocatalytic reactions, which often proceed with a high degree of precision that is difficult to achieve through conventional chemical synthesis.

The selective reduction and hydroxylation of the this compound structure indicate that the enzymes within the P. acinosa cells act on specific sites of the molecule. This regioselectivity provides a method for producing specific derivatives, which can serve as valuable intermediates for further chemical modifications. Among the five metabolites produced, one was identified as a new compound, highlighting the potential of biotransformation to generate novel chemical entities.

Identification and Characterization of Biotransformation Products

The identification and structural elucidation of the metabolites produced from the biotransformation of 6-beta-santonin were accomplished using a combination of modern spectroscopic and spectrometric techniques. Following the incubation of the substrate with the Phytolacca acinosa cell cultures, the resulting products were isolated through chromatographic methods.

The precise structures of the five biotransformation products were determined through comprehensive analysis of their physical and spectral data. The analytical methods employed included:

High-Resolution Mass Spectrometry (HRMS)

1D Nuclear Magnetic Resonance (NMR) spectroscopy

2D Nuclear Magnetic Resonance (NMR) spectroscopy

Nuclear Overhauser Effect (NOE) spectroscopy

Infrared (IR) spectroscopy

This suite of analytical techniques allowed for the unambiguous characterization of the metabolites, including the confirmation of a previously unknown compound.

| Analytical Technique | Purpose | Reference |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Determination of molecular formula. | |

| 1D and 2D NMR | Elucidation of the carbon-hydrogen framework. | |

| Nuclear Overhauser Effect (NOE) | Determination of stereochemistry. | |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

Compound Names

| Compound Name |

|---|

| This compound |

| 6-beta-Santonin |

| alpha-Santonin |

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantitative analysis of santonins. Research has focused on developing efficient and distinct HPLC methods for the identification and quantification of these compounds in plant extracts. researchgate.net These methods are crucial for determining the concentration of santonins in various Artemisia species. researchgate.net A typical HPLC analysis involves a stationary phase, such as a C18 column, and a mobile phase, often a mixture of solvents like acetonitrile, methanol, and water, to separate the compound of interest from a complex mixture. iau.ir Detection is commonly performed using a UV detector.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns packed with sub-2µm porous particles, UPLC systems operate at higher pressures and mobile phase linear velocities. acgpubs.org This results in separations that are not only much faster but also offer increased resolution and sensitivity. acgpubs.orgmdpi.com The fundamental principles of separation remain similar to HPLC, but the enhanced efficiency allows for more rapid method development and higher sample throughput, which is invaluable for large-scale screening or detailed quantitative studies. acgpubs.org For instance, methods can be transferred from HPLC to UPLC by scaling down parameters like injection volume and adjusting flow rates to fit the smaller column dimensions. acgpubs.org

Below is a table summarizing typical chromatographic conditions used for the analysis of related compounds, which can be adapted for beta-santonin.

Table 1: Representative Chromatographic Parameters for Santonin (B1680769) Analysis

| Parameter | HPLC | UPLC |

| Stationary Phase | C18, 5µm particle size | BEH C18, 1.7µm particle size |

| Column Dimensions | 250mm x 4.6 mm | 50mm x 2.1 mm |

| Mobile Phase | Acetonitrile, Methanol, Water/Buffer | Acetonitrile, Methanol, Water/Buffer |

| Flow Rate | ~1.0 mL/min | ~0.5 mL/min |

| Detection | UV | UV, Mass Spectrometry |

| Run Time | 10-30 minutes | < 5 minutes |

Integration of Chromatographic Separations with Mass Spectrometry

The hyphenation of chromatographic techniques with mass spectrometry (MS) creates a powerful analytical tool that combines the superior separation capabilities of HPLC and UPLC with the sensitive and highly specific detection of MS. bioanalysis-zone.com This combination, known as LC-MS, is invaluable for the unambiguous identification and structural elucidation of compounds in complex mixtures.

After the chromatographic column separates this compound from other components in the extract, the eluent is introduced into the mass spectrometer. The MS provides the mass-to-charge ratio (m/z) of the compound, which serves as a key identifier. For this compound (C15H18O3), the expected molecular weight is approximately 246.30 g/mol . nih.gov LC-MS analyses have successfully identified santonin with a measured mass that aligns with this value. researchgate.net

For even greater confidence in identification, tandem mass spectrometry (LC-MS/MS) can be employed. nih.gov In this technique, the specific molecular ion of this compound is selected and subjected to fragmentation, creating a unique pattern of product ions. This fragmentation spectrum acts as a "fingerprint" for the molecule, allowing for highly reliable confirmation of its presence, even at trace levels. nih.gov

Table 2: Mass Spectrometry Data for this compound Identification

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O₃ | nih.gov |

| Molecular Weight | 246.30 g/mol | nih.gov |

| Monoisotopic Mass | 246.125594432 Da | nih.gov |

| Observed m/z [M+H]⁺ | ~247.13 | Calculated |

Innovative Extraction Techniques for Research-Scale Isolation and Characterization

The isolation of this compound from plant material is the first and one of the most critical steps in its analysis and characterization. While traditional methods like maceration and Soxhlet extraction have been used, they often require large volumes of organic solvents and long extraction times, and can risk thermal degradation of the target compounds. frontiersin.orgnih.gov Modern, innovative extraction techniques offer significant advantages by improving efficiency, reducing solvent consumption, and shortening processing times. nih.gov

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency ultrasonic waves (20–1000 kHz) to create cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls disrupts them, accelerating the release of intracellular compounds and enhancing mass transfer into the solvent. nih.govmdpi.com UAE is known for reducing extraction time and temperature, making it suitable for thermolabile compounds. nih.gov

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant matrix. Polar molecules within the sample absorb microwave energy, leading to rapid, localized heating that causes cell rupture and subsequent release of phytochemicals. nih.govresearchgate.net This method is characterized by shorter extraction times, reduced solvent use, and often higher extraction yields compared to conventional methods. researchgate.net

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.com Above its critical temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, allowing it to diffuse through solid materials easily while having the dissolving power of a liquid. The selectivity of SFE can be finely tuned by modifying pressure and temperature, and by adding co-solvents like ethanol. frontiersin.org It is considered a "green" technology as CO₂ is non-toxic, non-flammable, and easily removed from the extract. mdpi.com

A patented process for santonin isolation highlights an innovative approach to purification following an initial extraction. By partitioning the crude extract between a hexane-ethyl acetate (B1210297) mixture and aqueous acetonitrile, a phase transfer of santonin is achieved. This step reduces the bulk of the extract by 30%, which in turn decreases the amount of silica (B1680970) gel and solvent needed for subsequent chromatographic purification, ultimately improving the recovery yield by 40-60%. google.com

Table 3: Comparison of Extraction Techniques for Natural Products like this compound

| Technique | Principle | Advantages | Disadvantages |

| Soxhlet Extraction | Continuous solid-liquid extraction with refluxing solvent. | High extraction efficiency due to fresh solvent contact. | Time-consuming, large solvent volume, potential thermal degradation. nih.gov |

| Ultrasound-Assisted (UAE) | Acoustic cavitation disrupts cell walls. | Fast, reduced temperature, lower energy and solvent use. nih.gov | May require filtration, scalability can be a challenge. |

| Microwave-Assisted (MAE) | Microwave energy causes rapid, targeted heating of the matrix. | Very fast, reduced solvent use, improved yield. nih.govresearchgate.net | Requires polar solvents, potential for localized overheating. |

| Supercritical Fluid (SFE) | Use of a supercritical fluid (e.g., CO₂) as a tunable solvent. | "Green" solvent, highly selective, solvent-free extract. mdpi.com | High capital cost, complex operation. researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Mechanisms in Non Clinical Models

Elucidation of Molecular Determinants for Biological Interaction and Activity

The biological activity of sesquiterpene lactones like beta-santonin is often linked to specific structural features. researchgate.net Research into α-santonin derivatives, which share a core structure with this compound, has highlighted the importance of the α-methylene-γ-lactone moiety for various biological effects, including immunomodulatory activity and cytotoxicity. researchgate.netresearchgate.net Modifications to the lactone ring, such as the introduction of amino-derivatives, have been shown to alter the compound's cytotoxic profile. researchgate.net

Furthermore, the presence of an endoperoxide unit in the structure of santonin (B1680769) derivatives has been associated with increased toxicity. researchgate.net Conversely, the addition of aromatic thiol derivatives with electronegative atoms to the lactone ring can enhance the binding affinity to specific molecular targets, such as the p65 subunit of NF-κB. researchgate.net This suggests that the diverse biological activities of santonin and its derivatives are intricately linked to their molecular structure, with different functional groups contributing to their specific interactions with biological molecules. researchgate.netkoreascience.kr

Investigations into Cellular Pathway Modulation (e.g., NF-κB pathways)

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immune responses, and cell survival. uminho.ptfrontiersin.org Several studies have investigated the effect of santonin and its derivatives on this pathway. While this compound itself has been reported to have anti-inflammatory properties, some studies indicate it does not directly inhibit NF-κB DNA binding. nih.govnih.gov

In one study, this compound did not enhance the differentiation of HL-60 cells induced by 1,25-dihydroxyvitamin D3, a process that can be augmented by NF-κB inhibitors. nih.gov This lack of enhancement was attributed to its inability to inhibit NF-κB binding to its DNA target sites. nih.gov In contrast, a santonin-related compound, (11S)-2α-Bromo-3-oxoeudesmano-12,6α-lactone (SRC2), was found to strongly block the nuclear translocation of the NF-κB subunit p65 without significantly affecting the degradation of its inhibitor, IκBα. nih.gov This suggests that modifications to the santonin scaffold can lead to potent and specific inhibition of the NF-κB pathway. researchgate.netnih.gov The mechanism of action for some sesquiterpene lactones involves the covalent binding to cysteine residues on key signaling proteins within the NF-κB pathway, such as IκB kinase (IKK) and the p65 subunit itself. mdpi.com

Enzyme Inhibition and Receptor Binding Studies (e.g., Glutathione (B108866) S-transferase, DNA Topoisomerases)

This compound's interactions with various enzymes and receptors have been explored to elucidate its mechanisms of action.

Glutathione S-transferase (GST): GSTs are a family of enzymes involved in detoxification by conjugating glutathione to a wide range of substrates. wikipedia.org Inhibition of GSTs is a target in cancer therapy to overcome drug resistance. nih.govmdpi.com While specific studies on this compound's direct inhibition of GST are not prevalent, related compounds and plant extracts containing santonin have been investigated. The general inhibitory potential of polyphenolic compounds on GSTs has been documented, suggesting a possible area for future research with this compound. nih.gov

DNA Topoisomerases: These enzymes are essential for managing the topological state of DNA and are important targets for anti-cancer drugs. mdpi.complos.org Some natural compounds, like pyranonaphthoquinones, have been shown to inhibit DNA topoisomerase II through novel mechanisms, such as inducing the religation of DNA breaks and preventing the enzyme from re-binding to DNA. nih.gov While direct evidence of this compound inhibiting DNA topoisomerases is limited, the anti-cancer agent etoposide (B1684455) is known to interfere with DNA topoisomerase II, and some studies have mentioned this compound in the context of topoisomerase II-mediated events. researchgate.netgriffith.edu.au Saintopin is another example of a dual inhibitor of both topoisomerase I and II. nih.gov

Receptor Binding: Studies have shown that this compound can bind to certain synthetic receptors. For instance, it was observed to bind within a specific oligoamide foldamer cage, indicating its ability to participate in host-guest interactions. acs.org This binding capability suggests that this compound may also interact with biological receptors, although specific receptor binding studies are not extensively detailed in the available literature.

Biological Activities in In Vitro and Non-Human In Vivo Models for Mechanistic Research

The human promyelocytic leukemia cell line, HL-60, is a widely used model to study cellular differentiation. abmgood.comnih.gov These cells can be induced to differentiate into various mature myeloid cells. nih.gov Research has shown that while some sesquiterpene lactones can induce differentiation in HL-60 cells, this compound did not enhance the differentiation induced by 1,25-dihydroxyvitamin D3. nih.gov This was linked to its lack of inhibitory activity on NF-κB DNA binding. nih.gov However, a derivative of α-santonin, DAAS (diacetoxy acetal (B89532) derivative), has been reported to induce the differentiation of HL-60 cells into granulocytes. sigmaaldrich.cn This indicates that structural modifications of the santonin molecule can significantly impact its ability to modulate cellular differentiation.

This compound has demonstrated immunomodulatory effects in various cellular systems. Sesquiterpene lactones, as a class, are known to possess anti-inflammatory and immunoregulatory properties. uminho.pt The α-methylene-γ-lactone moiety present in many of these compounds, including derivatives of santonin, is considered crucial for their immunomodulatory activity. researchgate.net Studies on α-santonin derivatives have shown that modifications to the lactone ring can influence their cytotoxic and immunomodulatory activities. researchgate.net While this compound itself is reported to have anti-inflammatory properties, the detailed mechanisms of its immunomodulatory effects at the cellular level require further investigation. iwerliewen.org

This compound has a long history of use as an anthelmintic agent. iwerliewen.orgwikipedia.org Its mechanism of action against parasitic worms is not by killing them directly but by stimulating their muscles, leading to convulsions and their expulsion from the host. iwerliewen.org

In the context of antiprotozoal activity, research has explored the efficacy of this compound and its derivatives against various protozoan parasites.

Leishmania major : This protozoan is a causative agent of leishmaniasis. parasite-journal.org Studies on ψ-santonin derivatives isolated from Crossostephium chinense have shown potent anti-proliferative activity against Leishmania major. mdpi.comnih.gov Several of these new derivatives exhibited stronger activity than the positive control, miltefosine. mdpi.com The presence of an α,β-unsaturated lactone group is often considered a key determinant for the antiprotozoal activity of sesquiterpene lactones. plos.org

Trypanosoma brucei : This parasite is the causative agent of African trypanosomiasis. Several terpenes, including derivatives of santonin, have been evaluated for their in vitro activity against Trypanosoma brucei. researchgate.net While some α-santonin derivatives lacking the exomethylene group have shown trypanocidal activity, suggesting that other steric and electronic factors also play a role. plos.orgresearchgate.net Beta-sitosterol, another compound sometimes found in plants containing santonin, has shown modest anti-trypanosomal activity against Trypanosoma brucei S427. parasite-journal.orgresearchgate.net

Interactive Data Tables

Table 1: Investigated Molecular Mechanisms of this compound and Related Compounds

| Mechanism | Compound(s) | Model System | Key Findings | Reference(s) |

|---|---|---|---|---|

| NF-κB Pathway Modulation | This compound | HL-60 cells | Did not inhibit NF-κB DNA binding or enhance vitamin D3-induced differentiation. | nih.gov |

| Santonin-related compound 2 (SRC2) | In vitro | Blocked nuclear translocation of p65 subunit. | nih.gov | |

| Cellular Differentiation | This compound | HL-60 cells | Did not enhance vitamin D3-induced differentiation. | nih.gov |

| DAAS (α-santonin derivative) | HL-60 cells | Induced differentiation into granulocytes. | sigmaaldrich.cn | |

| Antiparasitic (Anthelmintic) | This compound | Ascaris | Stimulated worm muscles, causing expulsion. | iwerliewen.org |

| Antiprotozoal (L. major) | ψ-santonin derivatives | Leishmania major promastigotes | Showed potent anti-proliferative activity, some stronger than miltefosine. | mdpi.com |

| Antiprotozoal (T. brucei) | α-santonin derivatives | Trypanosoma brucei | Some derivatives showed trypanocidal activity. | researchgate.net |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,25-dihydroxyvitamin D3 |

| (11S)-2α-Bromo-3-oxoeudesmano-12,6α-lactone |

| This compound |

| Beta-sitosterol |

| DAAS (diacetoxy acetal derivative of α-santonin) |

| Etoposide |

| Glutathione |

| IκBα |

| Miltefosine |

| p65 |

| Pyranonaphthoquinones |

| Saintopin |

| α-santonin |

Insecticidal Activities and Phytotoxicity Mechanisms

This compound, a sesquiterpene lactone, has demonstrated a notable spectrum of activity against various pests, particularly nematodes. Research indicates that β-santonin is effective against both nematodes and cestodes. The proposed mechanism for its nematicidal action involves altering the physiological environment of the host plant. Studies using santonin on plants infested with root-knot nematodes revealed a significant reduction in nematode infestation, as measured by the number of root-galls and the nematode population within the roots. The suggested mechanism is that santonin may influence the water channel proteins in the plant's root tissues, thereby altering the water content. This change in the root's hydration status is thought to adversely affect the nematodes, leading to a reduction in their infestation.

In addition to its effects on nematodes, derivatives of santonin have been investigated for their phytotoxic properties, suggesting potential applications as natural herbicides. While this compound itself has not been the primary focus of these studies, research on closely related santonin analogues provides insight into the structure-activity relationships governing phytotoxicity. For instance, seco-guaianolide derivatives synthesized from santonin have shown significant phytotoxic activity, with some compounds exhibiting greater herbicidal effects than commercial standards like Logran. The presence of a cyclopentenedione (B8730137) ring in these derivatives appears to be a key structural feature for this high level of activity.

Further studies on a series of eudesmanolide and guaianolide derivatives have elaborated on the structural requirements for phytotoxicity against various weed species. The introduction of hydroxyl groups and unsaturated carbonyl systems into the molecular structure significantly influences the level of phytotoxicity.

Table 1: Phytotoxicity of Santonin-Related Sesquiterpene Lactones Against Various Weed Species

| Compound Type | Key Structural Feature | Target Weed Species | Activity Level |

|---|---|---|---|

| seco-Guaianolide derivative | Cyclopentenedione ring | General (wheat coleoptiles) | High |

| Eudesmanolides | Hydroxylation at C-1 | Amaranthus viridis, Echinochloa crus-galli | Active |

| Guaianolide | Substituted | Lolium perenne | Active |

| γ-Cyclocostunolide | Unsaturated carbonyl | Amaranthus viridis | High (IC₅₀ = 5.33 µM) |

| α-Cyclocostunolide | Unsaturated carbonyl | Amaranthus viridis | High |

These findings collectively suggest that while this compound has inherent biological activity, modifications to its core structure can significantly enhance its phytotoxic potential, making its derivatives interesting leads for the development of new herbicides.

Anti-inflammatory and Antipyretic Mechanisms in Animal Models

The anti-inflammatory and antipyretic properties of santonin have been substantiated in various animal models. nih.gov Both alpha- and this compound have been shown to possess antipyretic activity. biomol.commdpi.com In studies using mice with yeast-induced pyrexia, santonin produced a significant antipyretic effect, which was found to be independent of the administration route. nih.gov

Santonin's anti-inflammatory activity has been demonstrated in models of acute inflammation. nih.gov Its efficacy profile in the carrageenan-induced rat paw edema model, a standard test for acute inflammation, was found to be comparable to that of the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) sodium. nih.govjst.go.jp This model involves a biphasic inflammatory response, and the activity of santonin suggests it interferes with inflammatory mediators. The mechanism of action for sesquiterpene lactones in inflammation often involves the inhibition of key signaling pathways, such as the NF-κB pathway, which controls the expression of pro-inflammatory genes that code for cytokines like TNF-α and enzymes like COX-2. mdpi.com

Furthermore, santonin has shown a significant inhibitory effect on the chronic inflammatory process of granuloma formation induced by cotton pellets in rats. nih.gov Although this effect was less pronounced than that of diclofenac sodium, it indicates that santonin can modulate later stages of the inflammatory response, which involve the proliferation of fibroblasts and the synthesis of extracellular matrix. nih.gov Studies on inflammatory models like carrageenan-induced pleurisy have shown that anti-inflammatory agents can inhibit the migration of inflammatory cells, such as leukocytes, and reduce the formation of inflammatory exudate. nih.gov This suppression of cell migration is a key mechanism for resolving inflammation. mdpi.com

Table 2: Summary of Anti-inflammatory and Antipyretic Effects of Santonin in Animal Models

| Activity | Animal Model | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced rat paw edema | Significant reduction in acute inflammation, comparable to diclofenac. | Inhibition of inflammatory mediators. | nih.gov |

| Anti-inflammatory | Cotton pellet-induced granuloma in rats | Significant inhibition of chronic inflammation (granuloma formation). | Modulation of fibroblast proliferation and matrix synthesis. | nih.gov |

| Anti-inflammatory | Carrageenan-induced pleurisy/air pouch | Inhibition of leukocyte migration and exudate formation. | Suppression of inflammatory cell migration. | mdpi.comnih.gov |

| Antipyretic | Yeast-induced pyrexia in mice | Significant reduction in body temperature. | Central action on temperature regulation. | nih.govbiomol.com |

Antioxidant Activity in Biochemical Assays

The antioxidant potential of santonin and its derivatives has been evaluated in several biochemical assays, although the results indicate relatively modest activity. Most of the detailed research has focused on the α-isomer of santonin.

In one study, (-)-α-santonin and its 8β-hydroxy metabolite were tested for their antioxidant capacity using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method. koreascience.kr This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical. The results showed that both α-santonin and its hydroxylated derivative were less active than the reference compounds used in the assay. koreascience.kr This suggests that the introduction of a hydroxyl group at the 8-position did not enhance the antioxidant activity. koreascience.kr

Reviews on the bioactivities of α-santonin often list antioxidant effects among its properties, but specific data from biochemical assays are limited and suggest its activity is not potent. koreascience.krnih.gov The antioxidant activity of plant extracts is often attributed to the presence of various phytochemicals, such as phenolics and flavonoids, which are potent free radical scavengers. mdpi.com The relatively weak performance of purified santonin in assays like the DPPH test suggests that it is not a primary contributor to the antioxidant capacity of the crude plant extracts from which it is derived.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.